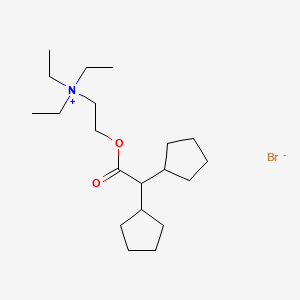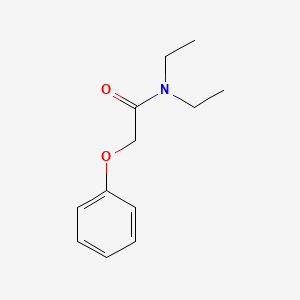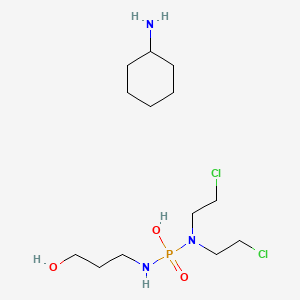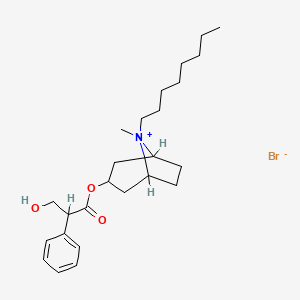
Methyl propyl sulfide
Vue d'ensemble
Description
Methyl propyl sulfide, also known as 1-methylpropyl sulfide, is an organic compound with the chemical formula C4H10S. It is a colorless liquid characterized by its distinctive sulfurous odor. This compound is found in various natural products and is also used as a flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl propyl sulfide is typically synthesized through the reaction of sulfur with methyl propyl halides, such as methyl propyl bromide . The reaction conditions often involve the use of a solvent and a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydrosulfide can be employed.
Major Products:
Oxidation: Methyl propyl sulfoxide and methyl propyl sulfone.
Reduction: Methyl propyl thiol.
Substitution: Various substituted sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing molecules.
Biology: Research on its biological activity includes its role in enzyme inhibition and interaction with biological membranes.
Medicine: Investigations into its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of certain pesticides and insecticides
Mécanisme D'action
The mechanism by which methyl propyl sulfide exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its sulfur atom can participate in redox reactions, affecting cellular oxidative states .
Comparaison Avec Des Composés Similaires
Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a propyl group.
Dimethyl sulfide: Contains two methyl groups attached to the sulfur atom.
Diethyl sulfide: Contains two ethyl groups attached to the sulfur atom.
Uniqueness: Methyl propyl sulfide is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in specific industrial and research contexts .
Propriétés
IUPAC Name |
1-methylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOASGOXWEHUTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073969 | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-15-4 | |
| Record name | Methyl propyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL SULPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXA8RQ27B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Methyl propyl sulfide?
A: this compound has the molecular formula C4H10S and a molecular weight of 86.18 g/mol. Spectroscopic data, including Raman and infrared spectra, have been used to characterize its molecular conformation and vibrational modes, specifically focusing on C–S stretching vibrations. [, ] These studies reveal the presence of multiple rotational isomers in the liquid state. []
Q2: How does this compound interact with biological systems?
A: While this compound has been identified as a volatile component in various biological contexts, such as dog urine [] and the tritrophic interactions between plants, herbivores, and parasitoids, [] its specific interactions with biological targets and downstream effects are not extensively discussed in the provided research papers.
Q3: What is the significance of this compound in food science?
A: this compound is a volatile sulfur compound found in roasted malt and barley, contributing to the characteristic aromas of these products. [] Its presence is primarily associated with products processed at lower temperatures, such as crystal, amber, and cara malts. []
Q4: How is this compound analyzed in complex mixtures?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing this compound in complex mixtures. [, , , ] Solid-phase microextraction (SPME) is often employed as a sample preparation technique to concentrate volatile compounds before analysis. [, , ] For enhanced sensitivity and selectivity in detecting sulfur compounds, gas chromatography coupled with sulfur-specific pulsed flame photometric detection can be utilized. []
Q5: Are there any computational chemistry studies on this compound?
A: Yes, computational chemistry, including density functional theory (DFT) calculations, has been used to investigate the electronic structure and bonding characteristics of this compound. [] These studies have provided insights into the nature of lone pairs on sulfur and oxygen atoms and their contribution to the Edward—Lemieux effect (anomeric effect). []
Q6: Can this compound be used in molecular modeling studies?
A: Molecular dynamics simulations have been employed to determine the potentials of mean force for the interaction of this compound, representing the methionine side chain, with other hydrophobic molecules in an aqueous environment. [, ] These studies provide valuable data for understanding the behavior of this compound in biological systems and can be used in coarse-grained protein folding simulations. [, ]
Q7: What is known about the environmental impact of this compound?
A: While the provided research papers do not directly address the environmental impact of this compound, its presence as a volatile organic compound in various biological samples suggests its potential release into the environment. [, , ] Further research is needed to evaluate its ecotoxicological effects and potential for biodegradation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




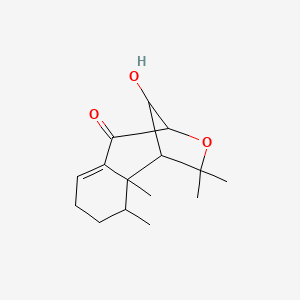





![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)
